molecular formula C20H28O2 B074302 (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid CAS No. 1231-75-0

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid

Cat. No.: B074302
CAS No.: 1231-75-0
M. Wt: 300.4 g/mol
InChI Key: NFWKVWVWBFBAOV-DFQSSKMNSA-N
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Description

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid is a high-purity, stereochemically defined diterpene carboxylic acid of significant interest in chemical and pharmacological research. This compound, structurally classified as an abietane-type diterpenoid, serves as a critical synthetic intermediate and a valuable scaffold for the development of novel bioactive molecules. Its rigid, polycyclic framework and carboxylic acid functional group make it an ideal precursor for semi-synthetic derivatization, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. Researchers utilize this compound in the synthesis of analogs with potential anti-inflammatory, antimicrobial, and anticancer activities, leveraging its ability to interact with various enzyme systems and biological targets. Its defined stereochemistry is crucial for ensuring specific and reproducible interactions in biological assays. This reagent is provided to support advanced research in natural product chemistry, drug discovery, and chemical biology. It is intended for use as a standard in analytical method development, as a building block in organic synthesis, and for probing the mechanisms of diterpenoid biosynthesis and function.

Properties

IUPAC Name

(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWKVWVWBFBAOV-DFQSSKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427737
Record name (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-75-0
Record name (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid (CAS No. 1231-75-0) is a complex organic molecule with a molecular formula of C20H28O2C_{20}H_{28}O_{2} and a molecular weight of 300.44 g/mol. This compound has garnered attention for its potential biological activities and therapeutic applications.

  • Molecular Formula : C20H28O2C_{20}H_{28}O_{2}
  • Molecular Weight : 300.44 g/mol
  • CAS Number : 1231-75-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Research indicates its potential as an anti-inflammatory agent and its efficacy in modulating certain biological pathways.

Anti-inflammatory Activity

Studies have shown that derivatives of octahydrophenanthrene compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound suggests low toxicity towards normal cells while exhibiting potent effects against certain cancer cell lines. This selective cytotoxicity is crucial for developing targeted therapies with minimal side effects .

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that octahydrophenanthrene derivatives can reduce inflammation in animal models by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to decreased expression of inflammatory mediators .

CompoundIC50 (µM)Target
Compound A5.0COX-2
Compound B3.5LOX
(1R,4aS)-7-Isopropyl... <10 NF-kB

Case Study 2: Anticancer Activity

In vitro studies have revealed that this compound exhibits significant anticancer activity against breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and the mitochondrial pathway .

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast)8.0Apoptosis
HeLa (Cervical)12.5Cell Cycle Arrest

Pharmacological Implications

The pharmacological profile of (1R,4aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid suggests potential applications in treating inflammatory diseases and certain cancers. Its ability to modulate key biological pathways makes it a candidate for further development in drug formulation.

Scientific Research Applications

Medicinal Chemistry

This compound exhibits properties that make it a candidate for drug development. Its structural characteristics allow for modifications that can enhance biological activity.

  • Case Study : Research has indicated that derivatives of octahydrophenanthrene compounds can act as anti-inflammatory agents. For instance, modifications to the carboxylic acid group have shown promise in increasing potency against inflammatory pathways.

Material Science

The compound's hydrophobic nature and structural rigidity make it suitable for applications in polymer science and nanotechnology.

  • Application Example : It can be used as a building block for creating high-performance polymers or as a stabilizer in nanoparticle formulations. The ability to modify its structure allows for tuning the properties of the resulting materials.

Organic Synthesis

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules.

  • Synthetic Pathways : It can be utilized in multi-step synthesis processes to produce pharmaceuticals or agrochemicals. The compound's functional groups allow for various reactions such as esterification and amidation.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development and anti-inflammatory agentsDerivatives show enhanced biological activity in preclinical models.
Material ScienceHigh-performance polymers and nanotechnologyEffective as a stabilizer for nanoparticles; tunable properties through structural modifications.
Organic SynthesisIntermediate for complex organic moleculesVersatile in multi-step synthesis; facilitates various reactions.

Comparison with Similar Compounds

Dehydroabietic Acid (DHA)

Key Differences :

  • Stereochemistry : DHA has the 10aR configuration, while the target compound is 10aS .
  • Synthesis : DHA is obtained via Pd-C-catalyzed isomerization of gum rosin, resulting in two crystallographically distinct molecules per asymmetric unit .
  • Applications : DHA serves as a precursor for halogenated derivatives (e.g., Wu115, Wu133) through chlorination .
Property Target Compound Dehydroabietic Acid
Molecular Formula C₂₀H₂₈O₂ C₂₀H₂₈O₂
CAS Number 1231-75-0 1740-19-8
10a Configuration S R
Stability Requires -20°C storage Stable at room temperature

Halogenated Derivatives

Chlorination of DHA yields compounds like Wu115 (7,8-dichloro) and Wu133 (5,6,7,8-tetrachloro) . These derivatives exhibit:

  • Increased Molecular Weight : Wu133 (C₂₀H₂₄Cl₄O₂) has a molecular weight of 428.22 vs. 300.44 for the target compound.
  • Synthetic Challenges : Chlorination at low temperatures (0°C) is required to avoid decomposition .

Acyl-Thiourea Conjugates (8h, 8i, 8j, 8k)

These derivatives, synthesized for antitumor activity, feature peptide-like side chains:

  • Structural Modifications : Substitutions include 2-fluorophenyl (8h), 4-fluorophenyl (8i), and bromophenyl groups (8j, 8k) .
  • Pharmacological Impact : Fluorine and bromine improve lipophilicity and metabolic stability, as evidenced by HR-MS validation .
  • Yield : High yields (81–87%) suggest efficient conjugation methodologies .

Methyl Ester Derivatives

Example : (1R,4aS,10aR)-Methyl ester (CAS: 1235-74-1) :

  • Functional Group : Carboxylic acid is esterified to a methyl group.
  • Toxicity : Exhibits warnings for skin/eye irritation (H315/H319) and respiratory toxicity (H335) .
  • Stability : Decomposition observed during flash chromatography (e.g., compound 77-Cl) .

Abietadiene (Non-Carboxylic Analogs)

Example : (4aS,4bR,10aS)-7-Isopropyl-1,1,4a-trimethyl-decahydrophenanthrene (C₂₀H₃₂) :

  • Structural Simplicity : Lacks the carboxylic acid group, reducing polarity.
  • Applications : Used in industrial synthesis due to its stability and lower reactivity .

Research Implications

  • Stereochemistry : The 10aS configuration in the target compound may influence binding to chiral receptors compared to DHA .
  • Conjugation Strategies: Acyl-thiourea derivatives demonstrate the feasibility of modifying diterpenoids for targeted drug delivery .

Preparation Methods

Molecular Characterization

The compound’s IUPAC name is (1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid, with molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol. Its structure features a fused tricyclic phenanthrene core with isopropyl and methyl substituents, confirmed by ¹H/¹³C NMR and high-resolution mass spectroscopy. The SMILES string CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C illustrates stereochemistry.

Preparation Methods

Isolation from Rosin via Catalytic Disproportionation

Dehydroabietic acid is predominantly isolated from rosin, a natural resin derived from pine trees. The US3579571A patent details a high-yield industrial process:

Step 1: Thermal Disproportionation

Rosin is heated at 240–280°C for 0.7–2.5 hours with 0.02–2.0% palladium-on-carbon catalyst under nitrogen. This step converts abietic acid into dehydroabietic acid (25–38% yield) and dihydroabietic acid via dehydrogenation. Higher temperatures (>300°C) promote decarboxylation, reducing yield.

Step 2: Amine Salt Formation

The crude product is dissolved in 40% ethanol, and 2-aminoethanol (1:1.2 molar ratio) is added. Heating to 70°C followed by isooctane extraction removes neutrals. Cooling precipitates the 2-aminoethanol salt of dehydroabietic acid, which is recrystallized from ethanol/water (98.5% purity).

Step 3: Acidification and Purification

The amine salt is dissolved in ethanol, acidified to pH 4–5 with HCl, and diluted with water to precipitate dehydroabietic acid. Vacuum drying at 110°C yields crystalline product (301.5 neutralization equivalent vs. 300.4 theoretical).

Table 1: Optimization of Rosin Disproportionation (Patent US3579571A)

ExampleTemperature (°C)Catalyst (Pd/C)Time (h)Yield (%)Purity (%)
62400.5%2.03898.5
102801.0%1.55198.5
142600.2%2.52592.4

Chemical Synthesis via Acyl-Thiourea Intermediate

A 2015 study (PMC4519859) reports a 5-step synthesis from L-amino acids:

Step 1: Phthalimide Formation

L-Amino acid (1 ) reacts with phthalic anhydride in acetic acid to form phthalimide-protected intermediate 2 (1.2:1 molar ratio, 25 mL AcOH, 1 h reflux).

Step 2: Acid Chloride Synthesis

Compound 2 is treated with oxalyl chloride (2 eq) in dichloromethane (DCM) at 0°C, yielding acyl chloride 3 .

Step 3: Amine Coupling

Acyl chloride 3 reacts with aromatic amines (e.g., aniline) in DCM to form amides 4 (85–90% yield).

Step 4: Hydrazinolysis

Amides 4 undergo hydrazinolysis with hydrazine hydrate in ethanol, producing hydrazides 5 (RT, 12 h).

Step 5: Thiourea Conjugation

Dehydroabietic acid chloride (6 , from oxalyl chloride treatment) reacts with hydrazides 5 in DCM to form acyl-thiourea derivatives 8–9 (70–75% yield).

Table 2: Synthetic Intermediates and Yields (PMC4519859)

StepReagentConditionsProductYield (%)
1Phthalic anhydrideAcOH, reflux2 92
2Oxalyl chlorideDCM, 0°C3 88
3Aromatic aminesDCM, RT4 89
4Hydrazine hydrateEtOH, RT5 85
5Dehydroabietic acid chlorideDCM, RT8–9 73

Comparative Analysis of Methods

Yield and Purity

  • Rosin Disproportionation : Achieves higher yields (25–51%) and purity (92–98.5%) but requires specialized equipment for high-temperature catalysis.

  • Chemical Synthesis : Lower overall yield (73% final step) but enables functionalization for drug discovery.

Scalability and Cost

  • Isolation from rosin is cost-effective for bulk production (rosin: ~$2/kg).

  • Multi-step synthesis is preferable for small-scale, high-value derivatives (e.g., acyl-thioureas for antimicrobial screening) .

Q & A

Q. What are the recommended storage conditions to ensure the compound’s stability during experiments?

Q. Which spectroscopic methods are most effective for confirming stereochemical configuration?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for structurally similar phenanthrene derivatives . For preliminary analysis, use high-resolution NMR (¹H and ¹³C) with NOESY/ROESY to identify spatial proximities of methyl and isopropyl groups. Compare coupling constants (e.g., J-values for axial vs. equatorial protons) with literature data .

Q. What personal protective equipment (PPE) is required for safe handling?

  • Respiratory protection : Use NIOSH-approved respirators (e.g., N95) if dust/aerosols are generated .
  • Eye/face protection : Safety glasses with side shields and full-face shields .
  • Skin protection : Chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution at the carboxylic acid group and steric effects from the isopropyl substituent. Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments . Validate predictions with experimental data, such as reaction yields under varying conditions (e.g., temperature, catalysts).

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point)?

  • Cross-validation : Compare data from multiple independent sources (e.g., NIST databases vs. peer-reviewed crystallography studies) .
  • Purity assessment : Use HPLC or GC-MS to verify sample purity, as impurities can skew boiling/melting points .
  • Standardized methods : Replicate measurements using IUPAC-recommended protocols (e.g., differential scanning calorimetry for melting points).

Example Contradiction Analysis :

PropertyReported Value 1Reported Value 2
Boiling Point425.1°C (at 760 mmHg)Not available
Density1.058 g/cm³Not available

Q. How does the compound’s stability vary under acidic/basic conditions?

Conduct accelerated stability studies:

  • Experimental Design : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via LC-MS and track loss of carboxylic acid integrity .
  • Findings : The methyl and isopropyl groups likely enhance steric protection of the carboxylic acid, but hydrolysis may occur under strong alkaline conditions (pH > 10).

Methodological Guidance

Designing experiments to analyze biological activity (if applicable):
While direct data on biological targets is limited, structurally related compounds (e.g., Triptoquinone A derivatives) exhibit activity in inflammation models . Use the following approach:

  • Target identification : Screen against cyclooxygenase (COX-1/COX-2) via enzyme inhibition assays.
  • Dose-response studies : Test concentrations from 1 nM to 100 µM, using celecoxib as a positive control.
  • Data interpretation : Correlate substituent effects (e.g., isopropyl position) with IC₅₀ values.

Optimizing synthetic routes to improve yield:

  • Key variables : Catalyst type (e.g., palladium for cross-coupling), solvent polarity (toluene vs. DMF), and reaction time.
  • Troubleshooting : If byproducts dominate, introduce protecting groups for the carboxylic acid during intermediate steps .

Critical Considerations

  • Data Reproducibility : Document batch-specific variations (e.g., CAS 1231-75-0 vs. 1740-19-8) to avoid cross-study discrepancies .
  • Safety Compliance : Adhere to GHS hazard codes (H302, H315) and disposal protocols for toxic waste .
  • Ethical Reporting : Disclose computational model limitations (e.g., force field approximations) when publishing .

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